[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone
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Description
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone is a complex organic compound with a unique structure that includes a piperidine ring, hydroxyl groups, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a substitution reaction using a suitable aryl halide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include
Properties
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[4-(2-methoxyphenyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-25-19-5-3-2-4-17(19)14-6-8-15(9-7-14)20(24)21-11-10-16(13-22)18(23)12-21/h2-9,16,18,22-23H,10-13H2,1H3/t16-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNNCPXIIGCYEC-AEFFLSMTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CCC(C(C3)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC[C@@H]([C@H](C3)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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